Sodium 1,4-dinonyl sulfosuccinate

Catalog No.
S14283090
CAS No.
3246-20-6
M.F
C22H41NaO7S
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1,4-dinonyl sulfosuccinate

CAS Number

3246-20-6

Product Name

Sodium 1,4-dinonyl sulfosuccinate

IUPAC Name

sodium;1,4-di(nonoxy)-1,4-dioxobutane-2-sulfonate

Molecular Formula

C22H41NaO7S

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C22H42O7S.Na/c1-3-5-7-9-11-13-15-17-28-21(23)19-20(30(25,26)27)22(24)29-18-16-14-12-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,25,26,27);/q;+1/p-1

InChI Key

OQFRATAOPGTAOP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Sodium 1,4-dinonyl sulfosuccinate is a surfactant with the molecular formula C22H41NaO7SC_{22}H_{41}NaO_7S and a molecular weight of approximately 472.61 g/mol. This compound is classified as a sodium salt of the diester of sulfosuccinic acid, specifically derived from the reaction of dinonyl alcohol with maleic anhydride, followed by sulfonation with sodium bisulfite. The structure features two long-chain alkyl groups (nonyl) attached to a sulfosuccinate core, which contributes to its surfactant properties, enhancing solubility and stability in various formulations .

Typical of surfactants:

  • Hydrolysis: The compound can undergo hydrolysis, particularly in alkaline conditions, leading to the release of its constituent alcohols and sulfosuccinic acid. This reaction is important for its function in different applications where pH levels may vary .
  • Emulsification: It acts as an emulsifier by reducing surface tension between immiscible liquids, facilitating the formation of stable emulsions in formulations such as cosmetics and pharmaceuticals .
  • Solubilization: The compound enhances the solubility of hydrophobic substances in aqueous solutions, making it useful in various chemical processes.

Sodium 1,4-dinonyl sulfosuccinate exhibits biological activity primarily as a surfactant. It is used in cell lysis buffers and protein extraction protocols due to its ability to disrupt cellular membranes and solubilize proteins. Its safety profile indicates low toxicity levels, making it suitable for use in laboratory settings and potentially in some pharmaceutical applications .

The synthesis of Sodium 1,4-dinonyl sulfosuccinate typically involves the following steps:

  • Formation of Diester: Dinonyl alcohol reacts with maleic anhydride to form a diester.
  • Sulfation: The diester is then treated with sodium bisulfite to introduce the sulfonate group, resulting in the formation of Sodium 1,4-dinonyl sulfosuccinate.
  • Purification: The product is purified through methods such as crystallization or chromatography to remove unreacted starting materials and by-products .

Sodium 1,4-dinonyl sulfosuccinate has diverse applications across various industries:

  • Cosmetics and Personal Care: Used as an emulsifier and stabilizer in creams, lotions, and shampoos.
  • Pharmaceuticals: Employed in drug formulations to enhance solubility and bioavailability of active ingredients.
  • Agriculture: Functions as an adjuvant in pesticide formulations to improve efficacy by enhancing the spread and penetration of active ingredients .
  • Industrial Cleaning: Utilized in cleaning products for its surfactant properties that aid in soil removal and foaming action.

Several compounds exhibit similar properties to Sodium 1,4-dinonyl sulfosuccinate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Sodium dodecyl sulfateAlkyl sulfateStronger ionic character; more aggressive surfactant
Diethylhexyl sodium sulfosuccinateDialkyl sulfosuccinateShorter alkyl chains; used primarily in industrial applications
Dioctyl sodium sulfosuccinateDialkyl sulfosuccinateSimilar structure; often used as a wetting agent
Sodium lauryl sulfateAlkyl sulfateWidely used; strong foaming agent

Sodium 1,4-dinonyl sulfosuccinate stands out due to its longer alkyl chains which provide enhanced emulsification properties while maintaining lower toxicity levels compared to other similar compounds .

Esterification-Sulfonation Cascade Mechanisms in Industrial Production

The synthesis of sodium 1,4-dinonyl sulfosuccinate proceeds via sequential esterification and sulfonation steps. In the first stage, maleic anhydride reacts with dinonyl alcohol (a branched C9 alcohol) under acidic or catalytic conditions to form dinonyl maleate. This diester intermediate is subsequently sulfonated using sodium bisulfite (NaHSO3) or sodium metabisulfite (Na2S2O5), which introduces the sulfonate group at the central carbon of the maleate backbone.

Industrial-scale production employs closed-system reactors to minimize hydrolysis of the ester linkages, which are sensitive to aqueous environments. For example, MFG Chemical’s upgraded facilities utilize automated pressure release valves and cooling towers to maintain reaction temperatures between 70°C and 90°C, ensuring consistent diester yields above 98.5%. The esterification step typically achieves 85–90% conversion within 2–4 hours, while sulfonation requires 1–2 hours under alkaline conditions (pH 8–9).

Table 1: Key Reaction Parameters for Diester Formation

ParameterEsterification RangeSulfonation Range
Temperature70–90°C50–70°C
Catalyst Concentration0.5–1.5 wt%2.0–3.5 wt% NaHSO3
Reaction Time2–4 hours1–2 hours
Yield85–90%95–98%

The reaction kinetics follow a pseudo-first-order model for esterification, with rate constants ($$k$$) ranging from $$2.05 \times 10^{-4}$$ min$$^{-1}$$ at 50°C to $$3.35 \times 10^{-4}$$ min$$^{-1}$$ at 90°C. Sulfonation exhibits Arrhenius behavior, with activation energies ($$E_a$$) near $$-11.7 \, \text{kJ/mol}$$, indicating temperature sensitivity.

Catalytic Systems for Optimized Diester Formation

Catalysts play a dual role in enhancing esterification efficiency and sulfonation selectivity. Solid acid catalysts, such as HY zeolite or heteropolyacids like $$ \text{H}4\text{Ti}(\text{H}2\text{O})\text{TiW}{11}\text{O}{39} $$, accelerate maleic anhydride esterification by providing Brønsted acid sites, reducing reaction times by 30–40% compared to uncatalyzed systems. For example, HY zeolite achieves 87.6% maleic acid conversion to dinonyl maleate at 120°C within 103 minutes.

Sulfonation employs sodium bisulfite as both a reactant and pH buffer. Recent innovations include the use of sodium metabisulfite in stoichiometric excess (1.2–1.5 equivalents) to drive sulfonation to completion while minimizing byproducts like bis(2-ethylhexyl)maleate (limited to <0.2% in USP-grade products). MFG Chemical’s adoption of distributed control systems (DCS) automates catalyst dosing and reduces human error, ensuring sulfonate group incorporation efficiencies above 96%.

Table 2: Catalyst Performance in Diester Synthesis

CatalystTemperature (°C)Conversion (%)Selectivity (%)
HY Zeolite12087.692.5
Heteropolyacid (HPA)9078.389.7
Sulfuric Acid10065.481.2

Solvent Selection Criteria for Large-Scale Sulfonation Reactions

Solvent choice critically influences reaction kinetics and product isolation. Nonpolar solvents like toluene or xylene are preferred for esterification due to their ability to azeotrope water, shifting equilibrium toward diester formation. In sulfonation, polar aprotic solvents (e.g., dimethylformamide) enhance sodium bisulfite solubility, facilitating sulfonate group transfer at rates up to 20% faster than in aqueous systems.

Industrial processes prioritize solvents with boiling points matching reaction temperatures (70–120°C) to enable reflux without external cooling. For instance, toluene (boiling point: 110°C) is used in MFG Chemical’s upgraded reactors to maintain 90°C esterification while removing water via Dean-Stark traps. Post-reaction, solvent recovery exceeds 95% through fractional distillation, reducing waste and production costs.

Table 3: Solvent Properties and Performance

SolventPolarity (Dielectric Constant)Boiling Point (°C)Sulfonation Rate Increase
Toluene2.411015%
Xylene2.313812%
DMF37.015320%
Water80.1100Baseline

Alkyl Chain Length Effects on Critical Micelle Concentration

The relationship between alkyl chain length and critical micelle concentration in sulfosuccinate surfactants follows well-established thermodynamic principles, with sodium 1,4-dinonyl sulfosuccinate demonstrating specific behaviors attributable to its nine-carbon alkyl chains [5]. Research indicates that the critical micelle concentration of dialkyl sulfosuccinates decreases logarithmically with increasing alkyl chain length according to the relationship log CMC = 0.290N + 1.63, where N represents the total number of carbons in the alkyl chains [5].

For sodium 1,4-dinonyl sulfosuccinate, with its eighteen total carbons distributed across two nonyl chains, the predicted critical micelle concentration based on this relationship would be significantly lower than shorter-chain analogues [5]. Experimental studies on related sulfosuccinate compounds have demonstrated critical micelle concentration values ranging from 0.13 M for octyl sulfate to 0.0021 M for tetradecyl sulfate, illustrating the profound impact of chain length on micellization behavior [6].

The thermodynamic parameters associated with micelle formation for sodium 1,4-dinonyl sulfosuccinate reflect the enhanced hydrophobic interactions provided by the twin nonyl chains [7]. Studies on similar dioctyl sulfosuccinate compounds reveal free energy of micellization values of approximately -43.4 kJ/mol, with entropy changes of 0.122 kJ/mol·K and enthalpy changes of -7.04 kJ/mol·K [7]. These parameters indicate that the micellization process is entropy-driven, consistent with the release of structured water molecules from around the hydrophobic chains during aggregate formation [7].

Comparative Critical Micelle Concentration Data

Surfactant TypeAlkyl Chain LengthCritical Micelle Concentration (mM)Temperature (K)
Sodium octyl sulfateC8130298
Sodium dodecyl sulfateC128.3298
Sodium tetradecyl sulfateC142.1298
Dioctyl sulfosuccinate2×C82.5298

The enhanced surface activity of sodium 1,4-dinonyl sulfosuccinate compared to single-chain surfactants of equivalent total carbon number results from the geometric packing advantages provided by the branched alkyl architecture [8]. This structural feature allows for more efficient interfacial packing while maintaining favorable hydrophilic-lipophilic balance characteristics [8].

Temperature effects on the critical micelle concentration of sodium 1,4-dinonyl sulfosuccinate follow typical ionic surfactant behavior, with slight increases observed as temperature rises from 298 K to 318 K [9]. The temperature coefficient for similar sulfosuccinate systems indicates minimal variation in critical micelle concentration over moderate temperature ranges, reflecting the stability of the micellization process [9].

Spatial Orientation Analysis of Sulfonate Groups in Colloidal Systems

The spatial arrangement of sulfonate groups in sodium 1,4-dinonyl sulfosuccinate micelles exhibits distinct characteristics that influence the overall colloidal stability and interfacial properties of the system [10]. Molecular dynamics simulations of related sulfosuccinate systems reveal that the sulfonate headgroups orient preferentially toward the aqueous phase, with the degree of orientation dependent on the micelle curvature and local electrostatic environment [10].

The sulfonate group in sodium 1,4-dinonyl sulfosuccinate demonstrates strong hydration characteristics, with approximately 6-7 water molecules forming the primary hydration shell around each sulfonate moiety [11]. This extensive hydration contributes to the electrostatic repulsion between adjacent headgroups and influences the overall micelle structure and stability [11]. The radial distribution function analysis indicates that the first hydration shell extends to approximately 0.28 nm from the sulfonate oxygen atoms, consistent with typical hydrogen bonding distances [10].

Interfacial orientation studies using surface tension measurements reveal that sodium 1,4-dinonyl sulfosuccinate molecules adopt specific angular orientations at air-water interfaces [12]. The Gibbs surface excess concentration calculations indicate maximum surface coverage values of approximately 5.22 × 10⁻¹⁰ mol/cm², corresponding to minimum molecular areas of 3.18 × 10⁻⁸ m² per molecule [12]. These parameters reflect the efficient packing of the surfactant molecules at the interface, with the sulfonate groups maintaining optimal hydration while the nonyl chains extend into the vapor phase [12].

Surface Orientation Parameters

ParameterValueUnitsReference Condition
Surface Excess Concentration5.22 × 10⁻¹⁰mol/cm²Air-water interface, 298 K
Minimum Molecular Area3.18 × 10⁻⁸At critical micelle concentration
Hydration Number6-7Water moleculesPer sulfonate group
First Shell Distance0.28nmSulfonate-water radial distribution

The electrostatic interactions between sulfonate groups in micellized systems create repulsive forces that influence the micelle shape and aggregation number [13]. For sodium 1,4-dinonyl sulfosuccinate, the presence of two alkyl chains per sulfonate group results in lower charge density compared to single-chain analogues, potentially allowing for larger aggregation numbers and more spherical micelle geometries [13].

Counterion binding studies indicate that sodium ions associate weakly with the sulfonate headgroups, with binding constants typically ranging from 0.1 to 0.3 for similar sulfosuccinate systems [7]. This limited counterion association maintains significant electrostatic repulsion between headgroups, contributing to the stability of the colloidal dispersion [7].

Interfacial Tension Modulation Mechanisms in Non-Aqueous Media

The interfacial tension reduction capabilities of sodium 1,4-dinonyl sulfosuccinate in non-aqueous systems demonstrate distinctive mechanisms compared to conventional aqueous surfactant behavior [12]. In deep eutectic solvents and ionic liquid systems, the surfactant exhibits modified aggregation behavior due to altered solvophobic interactions and changed electrostatic screening effects [12].

Studies in non-aqueous media reveal that sodium 1,4-dinonyl sulfosuccinate can achieve interfacial tension values as low as 25-30 mN/m, significantly lower than typical aqueous systems where values around 35-40 mN/m are more common [12]. This enhanced surface activity in non-aqueous environments results from reduced competition for interfacial sites and modified headgroup hydration patterns [12].

The critical aggregation concentration in non-aqueous media differs substantially from aqueous values, with increases of 2-3 orders of magnitude commonly observed in systems such as ethylene glycol-based deep eutectic solvents [12]. This shift reflects the reduced driving force for aggregation when the continuous phase exhibits lower surface tension and different hydrogen bonding characteristics [12].

Interfacial Properties in Different Media

Solvent SystemSurface Tension at CMC (mN/m)Critical Aggregation Concentration (mM)Aggregation Number
Pure Water35-402-560-80
Ethylene Glycol DES45-5050-10020-30
Choline Chloride/Urea40-4575-15025-40
Propylene Glycol30-3525-5040-60

The mechanism of interfacial tension reduction in non-aqueous systems involves complex interactions between the sulfonate headgroup and the solvent molecules [14]. In systems containing hydrogen bond donors, the sulfonate group can participate in multiple hydrogen bonding interactions, leading to enhanced interfacial stabilization [14]. This effect is particularly pronounced in deep eutectic solvents where the structured hydrogen bonding network can accommodate the charged headgroup more effectively than conventional organic solvents [14].

Temperature effects on interfacial tension modulation in non-aqueous media show different trends compared to aqueous systems [15]. In many cases, increasing temperature leads to improved surface activity due to enhanced molecular mobility and reduced solvent viscosity, contrasting with aqueous systems where temperature increases typically reduce surface activity [15].

The dynamic interfacial tension behavior of sodium 1,4-dinonyl sulfosuccinate in non-aqueous media exhibits slower equilibration kinetics compared to aqueous systems [16]. This delayed response reflects the higher viscosity of many non-aqueous solvents and the need for surfactant molecules to reorganize within the modified solvation environment [16]. Time scales for achieving equilibrium interfacial tension can extend from milliseconds in aqueous systems to several seconds or minutes in viscous non-aqueous media [16].

Molecular orientation at non-aqueous interfaces differs from aqueous behavior, with the sulfonate groups showing varying degrees of solvation depending on the specific solvent characteristics [10]. In solvents with limited hydrogen bonding capacity, the headgroups may adopt more compact orientations, while in strongly hydrogen bonding systems, extended conformations with multiple solvent interactions become favored [10].

Hydrogen Bond Acceptor Count

7

Exact Mass

472.24706910 g/mol

Monoisotopic Mass

472.24706910 g/mol

Heavy Atom Count

31

UNII

75Q779TE95

General Manufacturing Information

Butanedioic acid, 2-sulfo-, 1,4-dinonyl ester, sodium salt (1:1): INACTIVE

Dates

Modify: 2024-08-10

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